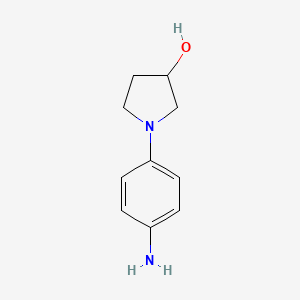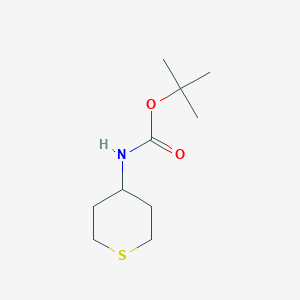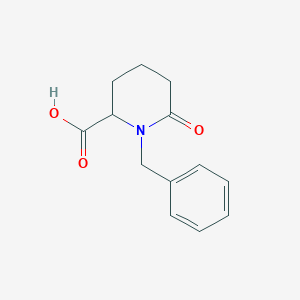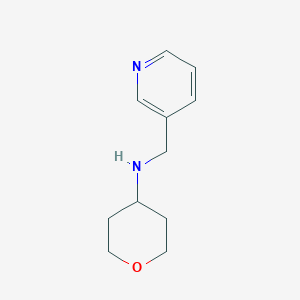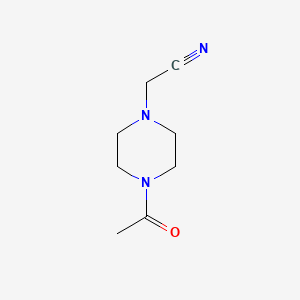![molecular formula C9H9N3O3S B1287248 5-[3-(甲磺基)苯基]-1,3,4-噁二唑-2-胺 CAS No. 1016764-70-7](/img/structure/B1287248.png)
5-[3-(甲磺基)苯基]-1,3,4-噁二唑-2-胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-[3-(Methylsulfonyl)phenyl]-1,3,4-oxadiazol-2-amine, also known as MSOX, is a heterocyclic compound used in scientific research to study biochemical and physiological effects. MSOX is a sulfonamide derivative of 1,3,4-oxadiazol-2-amine, which is a five-membered heterocyclic ring compound. MSOX has been studied in various scientific applications, including drug development, biochemistry, and pharmacology.
科学研究应用
抗真菌活性
对1,3,4-噁二唑衍生物的研究,包括类似于“5-[3-(甲磺基)苯基]-1,3,4-噁二唑-2-胺”的化合物,表明其具有良好的抗真菌性能,对人类致病真菌菌株如白念珠菌和黑曲霉具有显著的抗真菌活性。这些化合物已经合成并显示出显著的抗真菌活性,这表明它们有潜力用于开发抗真菌药物 (Nimbalkar et al., 2016)。
生物筛选抗微生物和抗癌活性
另一项研究专注于合成和表征1,3,4-噁二唑-2-胺衍生物,旨在对它们进行生物活性筛选,包括抗微生物和抗癌性能。这些化合物是从咔唑开始合成的,并表现出显著的抗菌、抗真菌和抗癌活性,特别是对人类乳腺癌细胞系MCF7 (Sharma et al., 2014)。
抗氧化和抗炎活性
一项关于5-(苯乙烯磺酰甲基)-1,3,4-噁二唑-2-胺衍生物的研究表明,这些化合物显示出显著的抗氧化活性,超过了维生素C等标准抗氧化剂。此外,一些衍生物还显示出有希望的抗炎活性,表明它们在氧化应激和炎症相关疾病的治疗中具有潜力 (Sravya et al., 2019)。
抗水稻细菌性叶枯病活性
含有1,3,4-噁二唑基团的砜衍生物,类似于所讨论的化合物,已显示出对水稻细菌性叶枯病病原体水稻黄单胞菌具有有效的抗菌活性。这些化合物不仅有效减少了植物疾病,还刺激了植物防御酶的增加,展示了它们作为农业抗菌剂的潜力 (Shi et al., 2015)。
作用机制
Target of Action
A similar compound,(3R,4S)-1-{6-[3-(METHYLSULFONYL)PHENYL]PYRIMIDIN-4-YL}-4-(2,4,5-TRIFLUOROPHENYL)PYRROLIDIN-3-AMINE, targets Dipeptidyl peptidase 4 .
Biochemical Pathways
A similar compound was found to inhibitPLK4 , a serine/threonine protein kinase involved in regulating cell mitosis and centriole duplication . This suggests that 5-[3-(Methylsulfonyl)phenyl]-1,3,4-oxadiazol-2-amine might also affect similar pathways.
Pharmacokinetics
A similar compound was found to havemeager in vitro intrinsic clearance, moderate plasma-protein binding, and acceptable permeability . This compound also displayed sustained exposure and high oral bioavailability in mice .
Result of Action
A similar compound was found to have potent antimalarial activity . This suggests that 5-[3-(Methylsulfonyl)phenyl]-1,3,4-oxadiazol-2-amine might also have similar effects.
生化分析
Biochemical Properties
5-[3-(Methylsulfonyl)phenyl]-1,3,4-oxadiazol-2-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the activity of certain kinases, which are enzymes that transfer phosphate groups to specific substrates. This inhibition can affect various signaling pathways within the cell. Additionally, 5-[3-(Methylsulfonyl)phenyl]-1,3,4-oxadiazol-2-amine can bind to specific proteins, altering their conformation and function .
Cellular Effects
The effects of 5-[3-(Methylsulfonyl)phenyl]-1,3,4-oxadiazol-2-amine on cells are diverse. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to arrest cell division in the S/G2 phase by inhibiting Polo-like kinase 4 (PLK4), which is crucial for cell mitosis and centriole duplication . This inhibition can lead to changes in the expression of downstream signaling pathway proteins regulated by PLK4, affecting cellular processes such as proliferation and migration.
Molecular Mechanism
At the molecular level, 5-[3-(Methylsulfonyl)phenyl]-1,3,4-oxadiazol-2-amine exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, its interaction with PLK4 results in the inhibition of this kinase, thereby affecting cell cycle progression . Additionally, 5-[3-(Methylsulfonyl)phenyl]-1,3,4-oxadiazol-2-amine can influence gene expression by modulating transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
The temporal effects of 5-[3-(Methylsulfonyl)phenyl]-1,3,4-oxadiazol-2-amine in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. It has been found to exhibit sustained stability in plasma and moderate stability in liver microsomes . Over time, the compound’s effects on cellular function may change, with potential long-term impacts on cell viability and proliferation.
Dosage Effects in Animal Models
In animal models, the effects of 5-[3-(Methylsulfonyl)phenyl]-1,3,4-oxadiazol-2-amine vary with different dosages. At lower doses, it may exhibit therapeutic effects, while higher doses could lead to toxic or adverse effects. For instance, in studies involving breast cancer cell lines, the compound showed significant inhibition of cell proliferation at specific concentrations . The threshold for toxicity and adverse effects at higher doses needs to be carefully evaluated.
Metabolic Pathways
5-[3-(Methylsulfonyl)phenyl]-1,3,4-oxadiazol-2-amine is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. The compound’s metabolic flux and the levels of metabolites produced can be influenced by its interactions with these enzymes . Understanding these pathways is crucial for determining the compound’s pharmacokinetics and potential therapeutic applications.
Transport and Distribution
The transport and distribution of 5-[3-(Methylsulfonyl)phenyl]-1,3,4-oxadiazol-2-amine within cells and tissues are mediated by specific transporters and binding proteins. These interactions affect the compound’s localization and accumulation in different cellular compartments . The distribution pattern can influence the compound’s efficacy and toxicity.
Subcellular Localization
5-[3-(Methylsulfonyl)phenyl]-1,3,4-oxadiazol-2-amine is localized in various subcellular compartments, which can affect its activity and function. Targeting signals and post-translational modifications may direct the compound to specific organelles, such as the nucleus or mitochondria . This localization is essential for understanding the compound’s mechanism of action and potential therapeutic effects.
属性
IUPAC Name |
5-(3-methylsulfonylphenyl)-1,3,4-oxadiazol-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O3S/c1-16(13,14)7-4-2-3-6(5-7)8-11-12-9(10)15-8/h2-5H,1H3,(H2,10,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUYSHEKWLUMFIY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC(=C1)C2=NN=C(O2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50592485 |
Source


|
| Record name | 5-[3-(Methanesulfonyl)phenyl]-1,3,4-oxadiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50592485 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1016764-70-7 |
Source


|
| Record name | 5-[3-(Methanesulfonyl)phenyl]-1,3,4-oxadiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50592485 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5'-Chloro-2'-hydroxy-3'-nitro-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B1287170.png)
![1-amino-3-methyl-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one](/img/structure/B1287171.png)
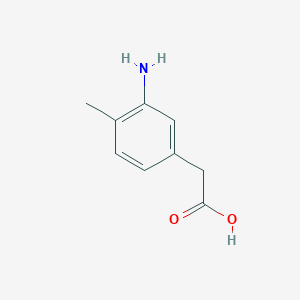
![1-(Benzo[b]thiophen-4-yl)piperazine](/img/structure/B1287173.png)




